molecular formula C26H29F2N3O3 B2420250 3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897735-32-9

3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2420250
CAS No.: 897735-32-9
M. Wt: 469.533
InChI Key: OOIPCXWALPDIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H29F2N3O3 and its molecular weight is 469.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivity and Anticancer Potential

  • Compounds related to the chemical , specifically Mannich bases with piperazines, have been studied for their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. Compounds with structures similar to the specified chemical demonstrated significant potency and selectivity in these biological activities (Gul et al., 2019).

Crystal Structure and Analysis

  • The crystal structures of related compounds have been analyzed to understand their molecular configurations and potential applications. Studies on similar piperazine derivatives have provided insights into their structural characteristics, which are essential for understanding their interaction with biological targets (Ullah & Stoeckli-Evans, 2021).

Synthesis and Medicinal Chemistry

  • Research has focused on synthesizing novel compounds with structures related to the specified chemical, exploring their potential as anticancer agents and carbonic anhydrase inhibitors. These studies contribute to the development of new therapeutic compounds (Tuğrak et al., 2019).

Drug Development and Biological Evaluation

  • Related compounds have been synthesized and evaluated for their biological activities, including antimicrobial and antiurease activities. This research highlights the potential of these compounds in developing new pharmaceuticals (Menteşe et al., 2013).

Neuroprotective and Anti-Ischemic Activities

  • Certain derivatives of the chemical have been investigated for their potential neuroprotective and anti-ischemic activities. These compounds have shown effectiveness against neurotoxicity and cerebral infarction in experimental models (Zhong et al., 2018).

Properties

IUPAC Name

3-[(4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29F2N3O3/c1-18-17-23(32)24(26(33)31(18)15-16-34-2)25(19-7-9-20(27)10-8-19)30-13-11-29(12-14-30)22-6-4-3-5-21(22)28/h3-10,17,25,32H,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIPCXWALPDIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=C4F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.